Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate
Description
Contextualization within the Broader Class of Unsaturated Ester Ethers
Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate belongs to the class of organic compounds known as unsaturated ester ethers. This classification signifies the presence of at least one carbon-carbon double or triple bond (unsaturation), an ester functional group (-COO-), and an ether linkage (-O-). The specific structure of this compound reveals a vinyl ether moiety linked to a methyl acrylate (B77674) backbone.
The reactivity of such compounds is dictated by the interplay of these functional groups. The vinyl ether can participate in various reactions, including hydrolysis, which typically proceeds under acidic conditions. researchgate.net The methyl acrylate portion, an α,β-unsaturated ester, is susceptible to nucleophilic conjugate addition. The combination of these functionalities within a single molecule opens up possibilities for a diverse range of chemical transformations and applications.
The synthesis of unsaturated ester ethers can be approached through several routes. One common method involves the reaction of an alcohol with an appropriate acrylate derivative. For instance, the synthesis of n-alkyl acrylates has been achieved by reacting fatty alcohols with acrylic acid in the presence of a catalyst like p-toluenesulfonic acid. afinitica.com Another approach is the transesterification of an existing ester with an alcohol. In the case of vinyl ethers, palladium-catalyzed transetherification between ethyl vinyl ether and various alcohols has been reported as an efficient method. nih.gov
Rationale for Focused Academic Inquiry into Complex Functionalized Organic Compounds
The academic pursuit of complex functionalized organic compounds like this compound is driven by several key factors. The development of new synthetic methodologies is a primary motivator. The unique arrangement of functional groups in these molecules presents synthetic challenges and provides opportunities to devise novel and efficient reaction pathways. For example, the stereoselective synthesis of enol ethers is a significant area of research, as the geometry of the double bond can profoundly influence the outcome of subsequent reactions. google.com
Furthermore, the intricate three-dimensional arrangement of atoms in such molecules, known as stereochemistry, is of fundamental importance in many areas of chemistry and biology. nih.govrsc.org Different stereoisomers of a molecule can exhibit vastly different biological activities. Therefore, the ability to control the stereochemistry during the synthesis of complex molecules is a critical goal for organic chemists. nih.govrsc.org
The exploration of the reactivity of complex molecules also leads to a deeper understanding of fundamental chemical principles. The interaction between different functional groups within a molecule can lead to unique reactivity that is not observed in simpler systems. For instance, the presence of both an ether and an ester group can influence the electronic properties and reactivity of the unsaturated system.
Finally, complex functionalized organic compounds are often investigated for their potential applications in materials science, medicine, and agriculture. Acrylate polymers, for example, are used in a wide range of applications, including adhesives, coatings, and biomedical devices. nih.govresearchgate.netresearchgate.net The specific functionalities present in a molecule like this compound could impart unique properties to polymers derived from it.
Overview of Current Research Landscape and Future Directions for this compound
While specific research on this compound is not extensively documented in publicly available literature, the broader research landscape for unsaturated ester ethers and functionalized acrylates provides a clear indication of potential future directions.
Current Research Focus:
Catalysis: A significant portion of current research is dedicated to developing new catalysts for the synthesis of unsaturated esters and ethers. This includes the use of transition metal catalysts, such as palladium and ruthenium, as well as organocatalysts. nih.gov The goal is to develop more efficient, selective, and environmentally friendly synthetic methods.
Stereoselective Synthesis: Achieving control over the stereochemistry of these molecules remains a major focus. Researchers are exploring various strategies for the stereoselective synthesis of (E)- and (Z)-enol ethers and for controlling the stereochemistry of conjugate addition reactions to α,β-unsaturated esters. google.com
Polymer Science: The polymerization of functionalized acrylates is an active area of investigation. Scientists are exploring how the incorporation of different functional groups into acrylate polymers can be used to tailor their physical and chemical properties for specific applications. nih.gov
Future Directions:
Advanced Materials: Future research will likely focus on the development of new materials with tailored properties based on monomers like this compound. This could include the creation of novel polymers for applications in electronics, drug delivery, and smart coatings.
Biomedical Applications: The biocompatibility and biodegradability of acrylate-based materials are of growing interest for biomedical applications. researchgate.net Future studies may explore the potential of polymers derived from this compound in areas such as tissue engineering and medical implants.
Sustainable Chemistry: The development of sustainable synthetic routes using renewable starting materials and environmentally benign catalysts will continue to be a priority. This includes exploring the use of biocatalysts, such as enzymes, for the synthesis of these compounds. afinitica.com
Interactive Data Table: Properties of Representative Unsaturated Ester Ethers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| Ethyl Acrylate | C5H8O2 | 100.12 | 99 | Simple α,β-unsaturated ester |
| Methyl Methacrylate | C5H8O2 | 100.12 | 101 | Common monomer for acrylic polymers |
| Ethyl Vinyl Ether | C4H8O | 72.11 | 35.5 | Simple vinyl ether |
| Methyl 3-methoxyprop-2-enoate | C5H8O3 | 116.12 | 165-167 | Contains both ether and ester functionalities |
Data Table: Comparison of Synthetic Methods for Unsaturated Esters
| Method | Catalyst | Key Advantages | Key Limitations |
| Fischer Esterification | Strong Acid (e.g., H2SO4) | Inexpensive reagents | Requires high temperatures, often reversible |
| Palladium-catalyzed Cross-Coupling | Palladium complexes | High selectivity and functional group tolerance | Catalyst can be expensive and sensitive to air |
| Olefin Metathesis | Ruthenium or Molybdenum catalysts | Forms C=C bonds with high efficiency | Catalyst cost and sensitivity |
| Transesterification | Acid or Base catalyst | Can be used to exchange alcohol groups | Equilibrium-driven process |
Structure
3D Structure
Properties
CAS No. |
147460-99-9 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 3-oct-1-en-3-yloxyprop-2-enoate |
InChI |
InChI=1S/C12H20O3/c1-4-6-7-8-11(5-2)15-10-9-12(13)14-3/h5,9-11H,2,4,6-8H2,1,3H3 |
InChI Key |
ZDITVTUWZGTULR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)OC=CC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Novel Synthetic Routes for Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate
The synthesis of this compound, a molecule featuring both an enol ether and an α,β-unsaturated ester, can be approached through several strategic disconnections. Methodologies can either build the acrylate (B77674) moiety onto the pre-formed octenyloxy backbone or assemble the core structure through convergent strategies.
The creation of the α,β-unsaturated ester is a critical step. This functionality can be introduced through various established synthetic transformations.
Condensation Reactions: Aldol-type condensation reactions represent a classical approach. For instance, the reaction of a metal enolate of a glyoxylate (B1226380) equivalent with a suitable electrophile could be envisioned, although controlling self-condensation presents a challenge.
Wittig-type Reactions: The Horner-Wadsworth-Emmons (HWE) reaction offers excellent control over the geometry of the resulting double bond. A potential route involves the reaction of a phosphonate (B1237965) ylide, such as methyl 2-(diethoxyphosphoryl)acetate, with a precursor like 2-[(oct-1-en-3-yl)oxy]acetaldehyde.
Oxidative Methods: The Saegusa-Ito oxidation provides a modern alternative for dehydrogenating carbonyl compounds. organic-chemistry.org This method involves the conversion of a ketone or aldehyde to its corresponding silyl (B83357) enol ether, followed by oxidation with palladium(II) acetate (B1210297) to introduce the α,β-unsaturation. organic-chemistry.org
Cross-Metathesis: Olefin metathesis, utilizing catalysts like Grubbs' or Schrock's catalysts, can form the acrylate double bond. organic-chemistry.org A possible strategy would be the cross-metathesis of an allyl ether of oct-1-en-3-ol with methyl acrylate.
Rearrangement of Enol Phosphates: A stereoselective method involves the Perkow reaction to form an enol phosphate, which can then undergo a base-catalyzed allylic rearrangement to yield the (E)-α,β-unsaturated ester with high stereoselectivity. nih.gov
The choice of method depends on the desired stereochemistry (E/Z isomerism) of the acrylate double bond and compatibility with the octenyl moiety.
The formation of the ether bond between the prop-2-enoate fragment and the oct-1-en-3-ol backbone must be regioselective for the C3 oxygen. If the starting material, (R)-oct-1-en-3-ol, is chiral, the reaction should ideally be stereospecific to preserve the configuration at the allylic carbon. nih.gov
Transition-Metal Catalyzed Vinylation: A highly effective method for forming vinyl ethers is the iridium-catalyzed vinyl transfer from a vinyl ester, such as vinyl acetate, to an alcohol. wikipedia.orgorgsyn.org This approach is often mild and efficient. Similarly, palladium complexes can catalyze the transetherification between an alcohol and a simple vinyl ether like ethyl vinyl ether. academie-sciences.fr These methods are advantageous as they proceed under conditions that are less likely to cause rearrangement of the allylic alcohol.
Base-Promoted Vinylation: The reaction of alcohols with acetylene (B1199291) in the presence of a strong base (e.g., KOH in DMSO) is a fundamental method for preparing vinyl ethers. rsc.org Using calcium carbide as a solid source of acetylene offers a safer alternative to handling gaseous acetylene. rsc.org
Williamson Ether Synthesis: This classical approach would involve the reaction of the alkoxide of oct-1-en-3-ol with a suitable three-carbon electrophile, such as methyl 3-bromopropiolate, followed by selective reduction of the alkyne. However, this route can be complicated by competing side reactions.
The table below summarizes potential etherification strategies.
| Method | Reagents | Key Features |
| Iridium-Catalyzed Vinylation | oct-1-en-3-ol, vinyl acetate, [Ir(cod)₂]⁺BF₄⁻ | Mild conditions, high efficiency for vinyl transfer. wikipedia.orgorgsyn.org |
| Palladium-Catalyzed Transetherification | oct-1-en-3-ol, ethyl vinyl ether, Pd(OAc)₂/ligand | Good yields, catalyzed by an in situ generated palladium complex. academie-sciences.fr |
| Base-Promoted Vinylation | oct-1-en-3-ol, CaC₂, KOH/DMSO | Uses a solid, safe acetylene source. rsc.org |
Table 1: Comparison of Etherification Strategies.
Convergent synthesis through multicomponent reactions (MCRs) or tandem catalysis offers an efficient pathway to complex molecules from simple precursors in a single operation.
Multicomponent Reactions: An analogous MCR for a related structure involves the organocatalytic reaction of an aldehyde, a cyanide source, and methyl propiolate to generate 3-(cyanomethoxy)acrylates. mdpi.com A similar strategy could potentially be designed for this compound by reacting oct-1-en-3-ol with methyl propiolate in the presence of a suitable catalyst. This approach directly forms the enol ether linkage and the α,β-unsaturated ester in one pot.
Tandem Catalysis: A tandem sequence could involve an initial catalytic etherification followed by an in-situ rearrangement. For example, the iridium-catalyzed reaction of an allyl alcohol with a vinyl acetate can form an allylic vinyl ether, which can then undergo a Claisen rearrangement upon heating to yield a γ,δ-unsaturated carbonyl compound. orgsyn.org While not directly forming the target structure, this illustrates the power of tandem catalysis in rapidly building molecular complexity.
Catalysis is central to achieving efficiency and selectivity in the synthesis of this compound.
Acid Catalysts: Brønsted and Lewis acids are fundamental catalysts in organic synthesis. Brønsted acids can catalyze the addition of alcohols to activated alkynes. Lewis acids can activate α,β-unsaturated esters towards nucleophilic attack, a property more relevant to derivatization but potentially useful in certain synthetic designs. jove.comreddit.com Solid acid catalysts like zeolites offer advantages in terms of catalyst separation and recyclability and are effective in reactions like esterification and etherification. massey.ac.nz
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with tunable porosity and active sites. Their well-defined catalytic centers, which can be acidic, basic, or metallic, make them promising candidates for catalyzing the necessary etherification or condensation reactions under heterogeneous conditions, although specific applications for this synthesis are not yet reported.
Enzymatic Approaches: Biocatalysis offers high selectivity under mild conditions. While the enzymatic synthesis of ethers is less developed than ester synthesis, certain transferases have been shown to catalyze ether formation. google.com Ene-reductases from the Old Yellow Enzyme (OYE) family are well-known for the stereoselective reduction of activated C=C bonds and could be employed to create derivatives of the target molecule. nih.gov The direct enzymatic synthesis of the enol ether linkage in this specific substrate remains a significant challenge, likely requiring enzyme engineering to develop a catalyst with the desired activity and substrate specificity. google.comnih.gov
| Catalyst Type | Potential Application | Advantages & Challenges |
| Acid Catalysts | Etherification, condensation | Readily available, effective. May lack selectivity and require harsh conditions. wikipedia.org |
| Transition Metals | Vinylation, transetherification, metathesis | High efficiency and selectivity under mild conditions. orgsyn.orgacademie-sciences.fr Catalyst cost and removal can be a concern. |
| Enzymes | Stereoselective derivatization, potential for synthesis | High stereoselectivity, mild conditions. nih.gov Finding a suitable enzyme for the specific transformation is a major challenge. google.com |
Table 2: Overview of Catalytic Systems.
Chemical Reactivity and Derivatization Studies of this compound
The reactivity of this compound is dominated by the electron-deficient nature of the acrylate double bond and the electron-rich character of the enol ether double bond. However, the acrylate moiety is significantly more reactive towards common addition reactions.
The carbon-carbon double bond of the acrylate group is activated by the adjacent electron-withdrawing ester group, making it susceptible to both ionic and radical additions. nih.gov
Ionic Addition Pathways (Conjugate/Michael Addition): The primary ionic pathway is the conjugate addition (or Michael addition), where a nucleophile attacks the electrophilic β-carbon of the unsaturated system. jove.comlibretexts.org This 1,4-addition proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated (typically on the α-carbon) to yield a saturated derivative. libretexts.org This reaction is favored by weaker, "soft" nucleophiles. jove.com The general mechanism is a cornerstone for derivatization.
Nu⁻ + CH₂=CH-CO₂Me → Nu-CH₂-⁻CH-CO₂Me ↔ Nu-CH₂-CH=C(O⁻)OMe → (H⁺ workup) → Nu-CH₂-CH₂-CO₂Me
The table below lists potential derivatizations via this pathway.
| Nucleophile | Reagent Example | Product Type |
| Amine | Diethylamine | β-Amino ester |
| Thiol | Thiophenol | β-Thioether ester |
| Organocuprate | Lithium dimethylcuprate | β-Alkylated ester |
| Enolate | Sodium salt of diethyl malonate | Adduct for further cyclization |
Table 3: Potential Derivatizations via Michael Addition.
Radical Addition Pathways: The acrylate double bond is also highly reactive towards carbon-centered and other radicals. nih.govacs.org This reactivity forms the basis of acrylate polymerization. researchgate.netacs.org In a controlled, non-polymerizing context, the addition of a radical (R•) occurs at the β-carbon to generate a new radical intermediate stabilized by the adjacent ester group. researchgate.net This intermediate can then be trapped or can propagate. The rate and outcome of the addition are influenced by both enthalpic and polar effects between the radical and the acrylate. acs.org For example, nucleophilic radicals show enhanced reactivity. acs.org This pathway allows for the introduction of a wide variety of functional groups at the β-position under radical-initiating conditions (e.g., using AIBN or light).
R• + CH₂=CH-CO₂Me → R-CH₂-•CH-CO₂Me
Reactivity of the acrylate double bond: Radical and ionic addition pathways
Michael addition reactions and nucleophilic conjugate additions
As an α,β-unsaturated ester, this compound is an excellent Michael acceptor. It can undergo nucleophilic conjugate addition (also known as 1,4-addition) with a wide variety of nucleophiles (Michael donors). wikipedia.orgmasterorganicchemistry.com This reaction is a powerful and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org The reaction mechanism involves the attack of a nucleophile at the β-carbon, followed by protonation to yield a saturated derivative. masterorganicchemistry.comwikipedia.org
A diverse array of nucleophiles can participate in this transformation. masterorganicchemistry.com Common nucleophiles include soft carbon nucleophiles like enolates (from β-ketoesters, malonates), Gilman reagents (organocuprates), and enamines, as well as heteroatom nucleophiles such as amines, thiols, and alcohols. wikipedia.orglibretexts.org The choice of nucleophile and reaction conditions allows for the synthesis of a vast library of functionalized compounds. organic-chemistry.org For example, the reaction with secondary amines yields 3-aminopropanoates, while reaction with thiols produces 3-(thioether)propanoates. wikipedia.org
Interactive Table: Examples of Michael Addition Reactions
| Nucleophile (Michael Donor) | Base/Catalyst | Product Class |
|---|---|---|
| Diethyl malonate | Sodium Ethoxide (NaOEt) | 1,5-Dicarbonyl compound |
| Thiophenol | Triethylamine (Et₃N) | 3-(Phenylthio)propanoate derivative |
| Cyclohexylamine | None (or mild acid) | 3-Aminopropanoate derivative |
Chemical transformations involving the oct-1-en-3-yl ether linkage
The unsaturated ether chain provides additional sites for selective chemical modification, distinct from the reactivity of the prop-2-enoate moiety.
The double bond within the oct-1-en-3-yl group can be subjected to isomerization. Catalyst-controlled processes can selectively migrate the double bond along the carbon chain. Transition metal catalysts, particularly those based on palladium, are known to catalyze the transposition of allylic systems. researchgate.net The acidity of a catalyst support, such as silica-alumina, can also be tailored to control the isomerization of olefins, adjusting the ratio of isomers in a predictable manner. google.com Such processes could potentially convert the terminal double bond of the oct-1-en-3-yl group to internal, more thermodynamically stable positions, leading to a mixture of isomeric ethers.
The alkene in the oct-1-en-3-yl ether is susceptible to both oxidation and reduction.
Oxidation: The double bond can be oxidized through various pathways. Epoxidation using reagents like m-CPBA would yield an oxirane ring. Dihydroxylation with osmium tetroxide or cold, dilute potassium permanganate (B83412) would produce a diol. More aggressive oxidation, such as ozonolysis followed by a reductive or oxidative workup, would cleave the double bond to form aldehydes or carboxylic acids. The development of gold catalysts has also shown promise in the selective oxidation of propylene. researchgate.net
Reduction: The double bond can be selectively reduced to the corresponding saturated octyl ether via catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This transformation would saturate the octenyl chain without affecting the α,β-unsaturated ester under controlled conditions.
Functional group interconversions and derivatization for novel analogues
Both the ester and ether functionalities of the molecule can be modified to produce novel analogues. These interconversions are fundamental in synthetic organic chemistry for creating derivatives with altered chemical and physical properties.
Ester Modifications: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This acid can then be activated and reacted with amines to form amides or with other alcohols to form different esters (transesterification). Reduction of the ester using strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol.
Ether Modifications: The ether linkage is generally stable but can be cleaved under harsh conditions, for example, with strong acids like HBr or HI.
Alkene Modifications: Besides the reactions mentioned above, the alkenes can undergo other additions, such as hydrohalogenation or hydration, to introduce further functionality.
Interactive Table: Derivatization via Functional Group Interconversion
| Functional Group | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Methyl Ester | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |
| Methyl Ester | R₂NH (Amine) | Amide |
| Methyl Ester | LiAlH₄ | Primary Alcohol |
| Octenyl Alkene | H₂, Pd/C | Saturated Alkane |
| Octenyl Alkene | m-CPBA | Epoxide |
Mechanistic insights into catalytic processes applied to this compound
Understanding the mechanisms of the catalytic reactions applied to this molecule is key to controlling reaction outcomes and designing more efficient synthetic routes.
Michael Addition: The mechanism is typically initiated by a base that deprotonates the Michael donor to form a resonance-stabilized nucleophile, such as an enolate. masterorganicchemistry.com This nucleophile then attacks the electrophilic β-carbon of the prop-2-enoate system in a conjugate addition step. youtube.com The resulting intermediate is an enolate, which is subsequently protonated by a proton source (often the solvent or a conjugate acid) to yield the final 1,4-addition product. masterorganicchemistry.com
[2+2] Cycloaddition: Thermal [2+2] cycloadditions are often symmetry-forbidden and thus inefficient. However, photochemical cycloadditions can proceed by exciting an electron to a higher energy orbital, changing the symmetry requirements. libretexts.org Catalysts, particularly Lewis acids, can facilitate the reaction by coordinating to the carbonyl oxygen of the ester, lowering the energy of the LUMO and making the alkene more electrophilic for attack by a dienophile.
Isomerization: Catalyst-controlled isomerization of the octenyl chain, for instance with a palladium(0) catalyst, can proceed through the formation of a π-allyl palladium complex. researchgate.net This involves oxidative addition of the catalyst to an allylic C-H bond, followed by hydride elimination at a different position, resulting in the migration of the double bond.
Oxidation: The mechanism for catalytic oxidation can vary. For example, epoxidation with peroxy acids involves a concerted mechanism where the peroxy oxygen is transferred to the double bond in a single step. For metal-catalyzed oxidations, the mechanism can be more complex, often involving the formation of metal-oxo or metal-peroxo intermediates that act as the active oxidizing species. researchgate.net
Stereochemical Aspects in Synthesis and Reactivity
Enantioselective and Diastereoselective Synthesis of Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate and Analogues
The controlled synthesis of specific stereoisomers of this compound is of significant interest. Enantioselective and diastereoselective strategies are employed to obtain the desired configuration at the chiral center.
Asymmetric catalysis in the formation of the chiral oct-1-en-3-yl center
A key strategy for the enantioselective synthesis of the title compound involves the asymmetric synthesis of the chiral precursor, oct-1-en-3-ol. One established method is the asymmetric reduction of the corresponding ketone, 1-octen-3-one.
A notable example of asymmetric catalysis is the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane ("Alpine-Borane"), derived from optically active α-pinene, for the reduction of prochiral ketones. orgsyn.org This method can provide access to either enantiomer of oct-1-en-3-ol, depending on the chirality of the α-pinene used. For instance, (R)-(+)-1-octyn-3-ol can be synthesized with high enantiomeric purity through the asymmetric reduction of 1-octyn-3-one. orgsyn.org Subsequent stereospecific hydrogenation of the triple bond would yield the desired (R)-oct-1-en-3-ol.
Another powerful approach is the asymmetric hydrovinylation of alkenes, which can establish the chiral benzylic center in analogues. nih.gov While not directly applied to oct-1-en-3-ol, this methodology highlights the potential of transition metal catalysis in creating chiral centers with high enantioselectivity. nih.gov
Furthermore, asymmetric allylic substitution reactions of Morita–Baylis–Hillman (MBH) carbonates with phenols, mediated by nucleophilic amine catalysis, offer a route to chiral aryl allyl ethers with excellent enantioselectivities. nih.gov This strategy could be adapted for the synthesis of the target molecule by using a suitable prop-2-enoate precursor. The development of palladium-catalyzed processes for accessing highly functionalized optically active allylic aryl ethers further expands the toolkit for constructing such chiral molecules. nih.gov
The table below summarizes some asymmetric catalytic approaches applicable to the synthesis of chiral allylic alcohols and ethers, which are analogous to the formation of the chiral oct-1-en-3-yl moiety.
| Catalytic System | Substrate | Product Type | Enantioselectivity (ee) |
| B-3-pinanyl-9-BBN | 1-Octyn-3-one | (R)-(+)-1-Octyn-3-ol | >95% |
| Chiral Amine Catalyst | MBH Carbonates | Chiral Aryl Allyl Ethers | up to 95% |
| Palladium/Chiral Ligand | Acyclic Aryl Enol Ethers | Chiral Allylic Aryl Ethers | up to 94:6 er |
Chiral auxiliary approaches and resolution techniques
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to the prop-2-enoate moiety to direct the stereoselective addition of racemic oct-1-en-3-ol. Alternatively, a chiral auxiliary could be used to prepare an enantiomerically pure precursor. For instance, menthol (B31143) is a commonly used chiral auxiliary in asymmetric synthesis. wikipedia.org Menthyl esters can be used to separate diastereomers, which can then be converted to the desired enantiomerically pure compounds. wikipedia.org
Kinetic resolution is another powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For example, the enzymatic resolution of racemic 1-octen-3-ol (B46169) could be employed to obtain one enantiomer in high purity.
The table below outlines the general principles of these approaches.
| Approach | Description | Key Features |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. | The auxiliary is typically recovered and reused. Diastereomeric intermediates are formed and separated. |
| Kinetic Resolution | A racemic mixture is reacted with a chiral catalyst or reagent that selectively reacts with one enantiomer, leaving the other unreacted. | The maximum theoretical yield for the resolved enantiomer is 50%. |
Impact of Stereochemistry on Reaction Pathways and Selectivity
The stereochemistry at the C3 position of the oct-1-en-3-yl group is expected to have a significant impact on the reactivity and selectivity of subsequent reactions involving the prop-2-enoate portion of the molecule. The chiral center can influence the approach of reagents to the double bond of the prop-2-enoate through steric hindrance.
For instance, in a diastereoselective reaction, such as a cycloaddition or an epoxidation of the prop-2-enoate double bond, the existing stereocenter in the oct-1-en-3-yl moiety will likely direct the incoming reagent to one face of the double bond over the other. This facial selectivity would result in the preferential formation of one diastereomer over the other. Studies on the diastereoselective intramolecular cycloaddition reactions of systems with an α-chiral center have shown that high levels of diastereoselectivity can be achieved. nih.gov
The stereochemical configuration can also influence the outcome of reactions at remote positions through conformational control. The preferred conformation of the molecule may expose or shield certain reactive sites, thus dictating the regioselectivity and stereoselectivity of a reaction. The impact of stereoisomerism on the properties and performance of molecules has been noted in various chemical systems. washington.edu
Conformational Analysis and Stereoisomeric Interconversions
The flexible nature of the oct-1-en-3-yl side chain allows for multiple conformations. The rotation around the C-C and C-O single bonds can lead to various spatial arrangements of the substituents. The relative stability of these conformers is influenced by steric and electronic interactions. Computational studies and NMR spectroscopy are valuable tools for investigating the conformational preferences of such acyclic chiral alkenes and ethers. acs.orgresearchgate.net
For acyclic chiral alkenes, it has been shown that conformers where a group eclipses the double bond can be energetically favorable. acs.org The equilibrium between different staggered conformers can be influenced by the nature of the substituents. acs.org It is plausible that for this compound, specific conformations will be favored to minimize steric clashes between the octenyl chain and the methyl prop-2-enoate group.
Stereoisomeric interconversions, such as the racemization of the chiral center, would require the breaking and reforming of chemical bonds and are generally not expected to occur under normal conditions. However, isomerization of the double bond within the octenyl chain or the prop-2-enoate moiety could potentially be induced under certain catalytic conditions, such as with transition metal complexes. rsc.org The interconversion between cis and trans isomers of the prop-2-enoate double bond is a possibility, although the trans isomer is generally more stable.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.eduarxiv.org These methods, such as Density Functional Theory (DFT) and other ab initio approaches, are used to determine the electronic wavefunction, from which numerous properties can be derived, including molecular geometry, energy, and the distribution of electrons. northwestern.eduyoutube.com For Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate, these calculations reveal the interplay between the electron-withdrawing acrylate (B77674) group and the electron-donating enol ether moiety.
The reactivity of this compound is governed by the electronic nature of its functional groups. The acrylate portion of the molecule is an α,β-unsaturated ester, making it an excellent Michael acceptor. mdpi.comresearchgate.net Computational models, particularly the analysis of frontier molecular orbitals (HOMO and LUMO) and Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack. rsc.orgmit.edu
Nucleophilic Attack: The LUMO is expected to be localized over the acrylate's α,β-unsaturated system. The β-carbon (C2) of the prop-2-enoate moiety is predicted to be the primary site for nucleophilic attack, a characteristic feature of Michael addition reactions. mdpi.comrsc.org This is due to the significant polarization of the C=C bond by the adjacent ester group.
Electrophilic Attack: The HOMO is likely to be concentrated on the electron-rich enol ether double bond and the oxygen atom. This makes the vinylic carbon of the octenyl group susceptible to electrophilic attack.
The regioselectivity of reactions like the Michael addition can be quantitatively predicted using these computational tools, which have shown high accuracy in related systems. mit.edursc.orgchemrxiv.org For instance, in reactions with amines or thiols, the addition will preferentially occur at the acrylate's β-carbon. mdpi.comnih.govacs.org
Table 1: Predicted Reactivity Indices for Key Atomic Sites Illustrative data based on calculations of similar unsaturated ester ethers.
| Atomic Site | Predicted Fukui Index (f+) for Nucleophilic Attack | Predicted Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity |
|---|---|---|---|
| C2 (Acrylate β-carbon) | High | Low | Primary site for Michael Addition |
| C3 (Acrylate α-carbon) | Moderate | Low | Secondary site for nucleophilic attack |
| C1' (Enol ether vinylic C) | Low | High | Primary site for electrophilic attack |
| O (Ether oxygen) | Low | Moderate | Site for protonation/Lewis acid coordination |
Analysis of the electron density distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom and the nature of the chemical bonds.
Charge Distribution: The oxygen atom of the carbonyl group will possess a significant negative partial charge, while the carbonyl carbon will be highly positive, making it electrophilic. The β-carbon of the acrylate will carry a partial positive charge, consistent with its susceptibility to nucleophilic attack. The enol ether oxygen will also have a negative partial charge, contributing to the nucleophilicity of the adjacent vinyl group.
Bonding: The bonds within the acrylate group (C=C and C=O) will exhibit significant π-character. The C-O-C ether linkage will have characteristic single bond properties, though conjugation with the vinyl group will influence its electronic environment. The octenyl chain provides a non-polar, flexible tail to the molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the molecule's behavior over time. researchgate.netnih.gov By solving Newton's equations of motion for the atoms, MD can map the conformational landscape and simulate how the molecule interacts with a solvent.
The flexible octenyl chain and the rotatable bonds within the ester ether linkage allow this compound to adopt numerous conformations. MD simulations, often employing force fields like CHARMM or AMBER, can identify the most stable, low-energy conformers. researchgate.netamanote.com These studies are crucial as the reactivity and spectroscopic properties of the molecule can be an average over several accessible conformations. chemrxiv.org
Furthermore, MD simulations can explicitly model solvent molecules (e.g., water, chloroform), providing insight into solvation effects. rsc.orgosti.gov The interaction with a polar solvent is expected to influence the conformational preferences, potentially stabilizing more polar conformers. researchgate.net Solvation also plays a critical role in reaction kinetics, as it can stabilize or destabilize reactants, products, and transition states. nih.govacs.org
Table 2: Key Torsional Angles and Their Influence on Conformation Illustrative data based on conformational analysis of similar ester ethers.
| Dihedral Angle | Description | Expected Low-Energy Conformations |
|---|---|---|
| C2-C3-O-C1' | Rotation around the ester C-O bond | s-trans and s-cis conformers possible |
| C3-O-C1'-C2' | Rotation around the ether O-C bond | Influences the orientation of the two unsaturated systems |
| C2'-C3'-C4'-C5' | Rotation within the octenyl chain | Multiple gauche and anti conformers |
Mechanistic Elucidation of Reactions via Transition State Theory and Reaction Pathway Mapping
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, from reactants to products, including high-energy transition states. wikipedia.orgiitg.ac.in Transition State Theory (TST) uses the properties of the calculated transition state structure to estimate reaction rates. wikipedia.org
For this compound, this approach can be applied to its synthesis or its subsequent reactions. For example, the synthesis could involve a base-catalyzed addition of oct-1-en-3-ol to methyl propiolate. Computational mapping would identify the transition state for this addition, revealing its geometry and activation energy.
Similarly, for a Michael addition to the acrylate moiety, calculations can distinguish between different mechanistic pathways (e.g., base-catalyzed vs. nucleophile-catalyzed) by comparing the activation barriers of their respective transition states. mdpi.com Studies on related aza-Michael additions have successfully used computational modeling to determine that the reaction proceeds through a zwitterionic intermediate, with the rate-determining step being a proton transfer. nih.govacs.org Such detailed mechanistic insights are crucial for optimizing reaction conditions.
Prediction of Spectroscopic Signatures and Their Correlation with Structure
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared to experimental data to confirm the molecule's structure. nih.govyoutube.com
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like GIAO (Gauge-Independent Atomic Orbital). github.ioresearchgate.net The predicted spectrum for this compound would show characteristic signals for the vinylic protons of the acrylate and enol ether groups, the methyl ester protons, and the various protons of the octenyl chain. Comparing calculated and experimental spectra is a powerful method for structural elucidation. github.ioresearchgate.net
IR Spectroscopy: The vibrational frequencies and their intensities can also be computed. This allows for the assignment of specific peaks in an experimental IR spectrum to particular bond stretches or bends. For this molecule, strong absorptions would be predicted for the C=O stretch of the ester (around 1720 cm⁻¹) and the C=C stretches of the acrylate and enol ether moieties (around 1620-1680 cm⁻¹).
Table 3: Predicted Key Spectroscopic Data Illustrative data based on computational predictions for similar structures.
| Spectroscopy Type | Feature | Predicted Value | Corresponding Functional Group |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 5.8-6.2 ppm | Acrylate vinylic protons |
| ¹³C NMR | Chemical Shift (δ) | ~166 ppm | Ester carbonyl carbon |
| IR | Vibrational Frequency (ν) | ~1720 cm⁻¹ | C=O stretch |
| IR | Vibrational Frequency (ν) | ~1640 cm⁻¹ | C=C stretch (enol ether) |
Development and Validation of Computational Models for Unsaturated Ester Ethers
Beyond studying a single molecule, computational chemistry aims to develop models that can predict the properties of an entire class of compounds. nih.govresearchgate.net For unsaturated ester ethers, this could involve creating Quantitative Structure-Property Relationship (QSPR) models. These models use calculated molecular descriptors (e.g., electronic, steric, and topological parameters) to build a statistical model that can predict a specific property, such as reactivity or solubility, for new, untested molecules in the same class.
The development of such a model would begin with a "training set" of known unsaturated ester ethers, for which both the descriptors and the property of interest are known. A statistical method, like multiple linear regression or machine learning, is then used to find the best correlation. nih.govchemrxiv.org The resulting model is then validated using a "test set" of molecules that were not used in its creation. mit.edu Such validated models provide a rapid and cost-effective way to screen large libraries of virtual compounds for desired characteristics.
Pre Clinical Biological Activity and Mechanistic Exploration
Evaluation of Antimicrobial Properties of Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate and Analogues
The core biological activity associated with strobilurin analogues is their potent antifungal effect, which has been the subject of extensive research. nih.govnih.gov This activity stems from their specific mode of action, the inhibition of mitochondrial respiration in fungi. nih.govresearchgate.net While the primary focus has been on fungal pathogens, some studies have also investigated their effects on bacteria.
In vitro studies are fundamental in determining the antimicrobial spectrum and potency of new chemical entities. For strobilurin analogues, these assays typically involve exposing various fungal and bacterial strains to the compounds and measuring the extent of growth inhibition.
Antifungal Activity:
A significant body of research demonstrates the broad-spectrum antifungal activity of strobilurin analogues. These compounds are effective against a wide array of fungal classes, including Ascomycetes, Basidiomycetes, and Oomycetes. This wide-ranging activity has made them valuable in controlling diseases such as powdery mildews, downy mildews, and various leaf spot diseases.
The fungicidal action of strobilurins is primarily due to their ability to inhibit the mitochondrial respiratory chain at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). researchgate.net This disruption of electron transport halts ATP production, leading to energy depletion and ultimately, fungal cell death.
Research into novel synthetic strobilurin analogues continues to reveal potent antifungal activity. For instance, a series of novel β-methoxyacrylate analogues incorporating a substituted pyrimidine (B1678525) moiety exhibited significant antifungal activity against Colletotrichum orbiculare, Botrytis cinerea, and Phytophthora capsici at a concentration of 50 µg/mL. researchgate.net Notably, one analogue, compound 1d (R=3-trifluoromethylphenyl), demonstrated superior antifungal activity against all tested fungi compared to the commercial fungicide azoxystrobin (B1666510). researchgate.net
Similarly, new strobilurin derivatives with diverse heterocyclic side chains have been synthesized and tested. Compounds 3b , 3g , 4c , and 4d from one such study showed markedly higher in vitro fungicidal activity against six different fungal species than the commercial standard, Kresoxim-methyl (B120586).
The following interactive table summarizes the in vitro antifungal activity of a selection of strobilurin analogues against various phytopathogenic fungi.
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Reference |
| 6d' | Rhizoctonia solani | 52.85 | nih.gov |
| 6d' | Botrytis cinereapers | 68.63 | nih.gov |
| 6d' | Fusarium graminearum | 66.35 | nih.gov |
| 6e' | Blumeria graminis | 92.09 | nih.gov |
| 6f' | Blumeria graminis | 85.85 | nih.gov |
| 6g' | Blumeria graminis | 83.20 | nih.gov |
| Kresoxim-methyl | Rhizoctonia solani | 65.32 | nih.gov |
| Kresoxim-methyl | Botrytis cinereapers | 81.69 | nih.gov |
| Kresoxim-methyl | Fusarium graminearum | 73.36 | nih.gov |
| Compound 1d | Colletotrichum orbiculare, Botrytis cinerea, Phytophthora capsici | Better than azoxystrobin | researchgate.net |
| Compound 3g | Sphaerotheca fuliginea, Pseudoperoniospora cubensis | Higher than Kresoxim-methyl (in vivo) |
Antibacterial Activity:
The exploration of structure-activity relationships (SAR) is crucial for optimizing the antimicrobial potency of strobilurin analogues. The general structure of these compounds can be divided into three key parts: the pharmacophore (typically a β-methoxyacrylate or an isosteric group), an aromatic bridge, and a side chain. nih.gov Modifications to each of these regions can significantly impact biological activity.
The (E)-configuration of the β-methoxyacrylate pharmacophore is considered essential for antifungal activity. chemrxiv.org The side chain offers a wide scope for structural variation, and modifications in this region have led to the development of compounds with enhanced and broader activity. chemrxiv.org For example, the introduction of substituted benzofuran (B130515) moieties in the side chain of oxime ether strobilurin derivatives resulted in compounds with excellent fungicidal activities, particularly against Erysiphe graminis and Pyricularia oryzae. nih.gov
In a series of novel strobilurin derivatives containing a 1,2,4-triazole (B32235) moiety, the nature and position of substituents on the aromatic ring were found to influence antifungal activity. nih.gov For instance, compound 6d' , with a 2,6-dichloro substitution, showed modest activity against Rhizoctonia solani, Botrytis cinereapers, and Fusarium graminearum. In contrast, compounds with difluoro substitutions (6e' , 6f' ) and a chloro-fluoro substitution (6g' ) displayed better activity against Blumeria graminis. nih.gov
Investigation of Antioxidant Activity and Related Biochemical Pathways
While the primary mechanism of action of strobilurins is the inhibition of mitochondrial respiration, some research suggests they may also possess antioxidant properties or influence cellular antioxidant systems, particularly in plants.
In vitro radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, are commonly used to evaluate the antioxidant potential of chemical compounds. researchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical, thereby neutralizing it. While there is a general interest in the antioxidant activity of natural products, specific data from such assays for this compound or its close synthetic analogues, including IC50 values, are not widely reported in the scientific literature. Some fungal metabolites have been shown to possess DPPH radical scavenging activity, but these are structurally distinct from strobilurin analogues.
In plant cells, strobilurin fungicides have been observed to induce physiological effects that can be linked to antioxidant defense mechanisms. For example, they have been reported to increase the activity of antioxidant enzymes, which can enhance the plant's tolerance to stress. This "greening effect" is also associated with delayed senescence and improved photosynthetic efficiency. nih.gov However, detailed mechanistic studies and specific data on the direct modulation of cellular antioxidant defense pathways in other non-human cells by this compound or its analogues are limited in the available literature.
Other Relevant Pre-clinical Biological Effects (e.g., anti-inflammatory, receptor binding)
Beyond their antimicrobial and potential antioxidant effects, the broader biological activities of strobilurin analogues are not extensively documented. While natural products are a rich source of compounds with anti-inflammatory properties, there is a lack of specific studies demonstrating such effects for synthetic strobilurin analogues. Similarly, detailed receptor binding assays for these compounds, outside of their interaction with the cytochrome bc1 complex, are not a primary focus of the existing research literature. It has been noted that some strobilurin derivatives can induce differentiation in acute myeloid leukemia cells, suggesting an interaction with cellular pathways beyond simple cytotoxicity. However, this is a distinct area of research from anti-inflammatory or general receptor binding studies.
In vitro cellular models for assessment of activity
The in vitro activity of strobilurin fungicides has been evaluated in various cellular models, primarily focusing on their fungicidal properties and their effects on mitochondrial respiration. These models are crucial for understanding the cellular mechanisms of action and for the development of new, more effective analogues.
One study investigated the effects of the strobilurin fungicide kresoxim-methyl on a mammalian cancerous neural cell line, murine neuroblastoma N2a cells. nih.gov This research provides insight into the potential off-target effects of this class of compounds at the cellular level. The study revealed that exposure to sub-cytotoxic concentrations of kresoxim-methyl induced several cellular and biochemical changes, indicating its mode of action extends to mammalian cells, likely due to the conserved nature of the mitochondrial respiratory chain. nih.gov
Key findings from the in vitro assessment of kresoxim-methyl on neuroblastoma N2a cells are summarized in the table below.
| Cellular Parameter | Observed Effect | Reference |
| Mitochondrial Superoxide Generation | Elevation | nih.gov |
| Mitochondrial Transmembrane Potential | Decrease | nih.gov |
| Glutathione Peroxidase (GPx) Enzyme Activity | Losses | nih.gov |
| Nitrite Release | Increased | nih.gov |
| Cellular Migration | Impaired | nih.gov |
Furthermore, numerous studies have focused on the in vitro fungicidal activity of various strobilurin derivatives against a wide range of plant pathogens. For instance, novel strobilurin derivatives containing substituted pyrazoles have demonstrated excellent fungicidal activities against Pseudoperonospora cubensis and Erysiphe graminis at very low concentrations. nih.gov Similarly, new strobilurin derivatives with benzothiazole (B30560) side chains have shown broad-spectrum fungicidal activity in vitro against six different types of fungi, with some compounds exhibiting higher activity than the commercial fungicide Kresoxim-methyl. researchgate.net
In vivo animal studies (mechanistic focus, non-clinical)
Specific in vivo animal studies with a mechanistic focus on this compound were not identified in the reviewed literature. However, the broader class of strobilurin fungicides has been subject to toxicological evaluation in animal models as part of the regulatory approval process for their use in agriculture. These studies, while often focused on safety and toxicity, can provide some mechanistic insights.
For example, studies on kresoxim-methyl have shown that it can induce changes in the hormonal system of wheat, leading to increased grain yield. plantsciencejournal.comapsnet.org While this is a plant study, it points to systemic effects that could be investigated in animal models to understand potential endocrine-disrupting activities.
In vivo studies on other strobilurins, such as azoxystrobin and pyraclostrobin, have primarily focused on their efficacy as fungicides on crops. researchgate.net While these are not animal studies, they confirm the potent in vivo activity of this class of compounds in inhibiting fungal growth, which is a direct consequence of their molecular mechanism of action.
Molecular Mechanisms of Biological Action (e.g., enzyme inhibition, membrane interaction)
The primary molecular mechanism of action for all strobilurin fungicides is the inhibition of mitochondrial respiration. plantsciencejournal.comapsnet.orgresearchgate.netmsu.eduonvegetables.com They are classified as Quinone outside Inhibitors (QoIs) because they specifically target the Qo site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain. plantsciencejournal.comapsnet.orgonvegetables.comnih.gov
This inhibition blocks the transfer of electrons between cytochrome b and cytochrome c1. plantsciencejournal.comresearchgate.net The blockage of the electron transport chain disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, leading to a cessation of metabolic activity and ultimately, cell death in susceptible fungi. researchgate.netmsu.edu
The binding of strobilurins to the Qo site is highly specific. apsnet.org This specificity is a key reason for their high efficacy as fungicides. However, it also makes them prone to the development of resistance in target fungi, as a single mutation in the cytochrome b gene can significantly reduce the binding affinity of the fungicide. msu.eduonvegetables.com For example, the G143A mutation, which results in the substitution of glycine (B1666218) with alanine (B10760859) at position 143 of the cytochrome b protein, is a well-known mechanism of resistance to strobilurin fungicides. onvegetables.com
The basic structure of strobilurin fungicides, featuring a (E)-β-methoxyacrylate group, is crucial for their biological activity. nih.gov Modifications to other parts of the molecule, such as the side chain, are often performed to enhance properties like photostability, systemic movement in plants, and the spectrum of activity against different fungal pathogens. nih.govresearchgate.netwikipedia.org
The table below summarizes the key molecular targets and effects of strobilurin fungicides.
| Molecular Target | Mechanism of Action | Consequence | References |
| Cytochrome bc1 complex (Complex III) | Inhibition of electron transfer at the Qo site | Blockage of ATP synthesis | plantsciencejournal.comapsnet.orgresearchgate.net |
| Mitochondrial Respiration | Disruption of the electron transport chain | Cellular energy depletion, cell death | msu.eduonvegetables.com |
Environmental Fate, Degradation, and Sustainability Aspects
Atmospheric Degradation Pathways and Kinetics (e.g., reaction with hydroxyl radicals, ozone)
The atmospheric persistence and degradation of Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate, a volatile organic compound (VOC), are primarily governed by its reactions with key atmospheric oxidants. Due to its chemical structure, featuring a carbon-carbon double bond and an ether linkage, the principal degradation pathways are expected to be reactions with hydroxyl radicals (•OH), ozone (O₃), and to a lesser extent, nitrate (B79036) radicals (NO₃), particularly at nighttime.
Reaction with Hydroxyl Radicals (•OH):
The gas-phase reaction with hydroxyl radicals is anticipated to be the dominant atmospheric loss process for this compound during the daytime. The •OH radical can attack both the C=C double bond and the C-H bonds of the alkoxy group. For unsaturated esters, the reaction mechanism is typically an electrophilic addition of the •OH radical to the double bond, forming a stabilized intermediate radical. nih.govconicet.gov.ar This is supported by the negative temperature dependence observed for the reaction rates of similar unsaturated esters, which indicates an addition mechanism involving the formation of a reversible OH-adduct. nih.govfigshare.com
While specific kinetic data for this compound is not available in the reviewed literature, data for structurally related unsaturated esters can provide an estimate of its reactivity and atmospheric lifetime. The rate coefficients for the reaction of •OH with various unsaturated esters are presented in the table below.
Table 1: Rate Coefficients for the Reaction of •OH with Structurally Related Unsaturated Esters at 298 K
| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ_atm) |
|---|---|---|
| Methyl Methacrylate | (4.30 ± 0.98) x 10⁻¹¹ figshare.com | ~5.4 hours |
| Butyl Methacrylate | (6.63 ± 1.42) x 10⁻¹¹ figshare.com | ~3.5 hours |
| Butyl Acrylate (B77674) | (2.17 ± 0.48) x 10⁻¹¹ figshare.com | ~10.8 hours |
Atmospheric lifetime (τ_atm) is calculated using the equation τ_atm = 1 / (k_OH * [OH]), assuming a global average daytime •OH concentration of 2 x 10⁶ molecules cm⁻³.
Given the presence of both an acrylate moiety and a long alkyl chain with an ether linkage, the rate constant for this compound is expected to be significant, leading to a relatively short atmospheric lifetime.
Reaction with Ozone (O₃):
Biodegradation in Aquatic and Soil Environments: Enzymatic Hydrolysis Mechanisms
In aquatic and soil environments, the biodegradation of this compound is expected to be initiated by enzymatic hydrolysis of the ester and ether linkages. The ester group is susceptible to hydrolysis by esterases, a broad class of enzymes produced by a wide range of microorganisms. This reaction would cleave the molecule into 3-[(oct-1-en-3-yl)oxy]prop-2-enoic acid and methanol (B129727).
The enol ether linkage represents another potential site for enzymatic attack. While less common than ester hydrolysis, enzymatic hydrolysis of enol ethers has been reported. oup.com This process would likely be catalyzed by etherases or hydrolases with broad substrate specificity, leading to the formation of oct-1-en-3-one and methyl 3-hydroxyprop-2-enoate.
The rate and extent of biodegradation will be influenced by several factors, including:
Microbial populations: The presence of microorganisms capable of producing the necessary enzymes (esterases, etherases) is crucial.
Environmental conditions: Factors such as temperature, pH, oxygen availability, and nutrient levels will affect microbial activity.
Bioavailability: The water solubility and sorption characteristics of the compound will determine its availability to microorganisms.
Studies on the biodegradation of phthalate (B1215562) esters in soil have shown that the rate of degradation is dependent on the length of the alkyl chain, with shorter chains generally degrading faster. nih.gov This suggests that the octenyl chain in this compound may influence its persistence in the environment. The initial hydrolysis products, such as oct-1-en-3-one and methanol, are expected to be further biodegraded by common metabolic pathways.
Photolytic Degradation Processes and Products
α,β-Unsaturated carbonyl compounds can undergo photochemical isomerization from the more stable E-isomer to the Z-isomer upon irradiation. acs.org Furthermore, in the presence of a chiral phosphoric acid, it has been shown that photoenolization of α,β-unsaturated esters can lead to a contra-thermodynamic positional isomerization to α-tertiary β,γ-alkenyl esters. nih.gov While these specific reactions are demonstrated under laboratory conditions, they highlight the potential for photochemical transformations of the propenoate moiety.
The photophysical properties of α,β-unsaturated esters can be significantly altered in the presence of Lewis acids, leading to a bathochromic shift in their absorption spectra. nih.gov This could potentially make them more susceptible to direct photolysis in certain environments, although this is less likely to be a major pathway in the general atmosphere.
Green Chemistry Approaches in the Synthesis and Derivatization of this compound
The synthesis of this compound involves the formation of an enol ether and an ester. Green chemistry principles can be applied to make these processes more sustainable.
Synthesis of the Enol Ether Moiety:
Traditional methods for enol ether synthesis can involve harsh reagents. Greener alternatives focus on catalytic methods that are more atom-economical and use less hazardous materials. For instance, the isomerization of allylic ethers to enol ethers can be achieved using base catalysis under mild conditions. organic-chemistry.org The synthesis of aryl enol ethers from allylic alcohols and arylsulfonium salts using an inorganic base as a mediator is another example of a more concise and selective method. rsc.org For the synthesis of the specific octenyl oxy group, a key precursor would be oct-1-en-3-ol, an allylic alcohol. Green methods for the synthesis of allyloxy alcohols often focus on using phase transfer catalysts to improve yield and selectivity in two-phase systems, reducing the need for harsh solvents. mdpi.com
Esterification:
The esterification of the carboxylic acid precursor with methanol can be optimized using green chemistry principles. This includes the use of solid acid catalysts to replace corrosive mineral acids, which simplifies product purification and reduces waste generation. diva-portal.org Enzymatic esterification is another green alternative that offers high selectivity and operates under mild conditions.
Derivatization:
The derivatization of this compound can also be approached from a green chemistry perspective. For example, the use of biocatalysis for transformations of the molecule would offer high chemo-, regio-, and enantioselectivity under mild conditions, reducing the need for protecting groups and minimizing waste.
Lifecycle Assessment of Environmental Impact (excluding ecotoxicity profiles for general properties, focusing on mechanistic degradation)
A comprehensive lifecycle assessment (LCA) for this compound would evaluate the environmental impacts associated with its entire lifecycle, from raw material extraction to end-of-life. icca-chem.org Focusing on mechanistic degradation, the LCA would consider the following aspects:
Atmospheric Fate: The model would incorporate the atmospheric degradation pathways, primarily the reaction with •OH radicals, to estimate the compound's contribution to photochemical ozone creation potential (POCP) and the formation of secondary organic aerosols (SOA). The degradation products would also be assessed for their environmental impact.
Aquatic and Soil Fate: The LCA would model the biodegradation of the compound in water and soil, considering the rates of enzymatic hydrolysis and the subsequent degradation of the primary products. The persistence of the molecule and its degradation intermediates would be a key parameter in assessing its long-term environmental impact. dtu.dk
Resource Depletion: The synthesis of the compound relies on precursors that may be derived from petrochemical or biological feedstocks. The LCA would quantify the consumption of non-renewable resources and the land and water use associated with bio-based feedstocks.
Energy Consumption: The energy required for the synthesis, purification, and transportation of the compound would be quantified, and the associated greenhouse gas emissions would be calculated.
By analyzing these factors, an LCA can identify hotspots in the lifecycle of this compound and guide the development of more sustainable production and use practices. wbcsd.org
Applications in Advanced Materials and Industrial Processes Non Clinical
Polymerization Chemistry of Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate
The unique structure of this compound, which combines a vinyl ether-type moiety and an acrylate (B77674) group, suggests a versatile yet complex polymerization behavior. The electron-rich vinyl ether group is susceptible to cationic polymerization, while the electron-deficient acrylate group readily undergoes radical and anionic polymerization.
Radical, anionic, and coordination polymerization mechanisms
Radical Polymerization: The acrylate portion of the molecule is expected to be highly reactive towards radical initiators. The polymerization would proceed via the formation of a stabilized radical on the α-carbon of the acrylate. However, the presence of the vinyl ether group could lead to chain transfer reactions, potentially limiting the molecular weight of the resulting polymer. In copolymerizations with other acrylates, the vinyl ether moiety might remain as a pendant group. tandfonline.comradtech.org
Anionic Polymerization: Anionic polymerization of the acrylate group is feasible using initiators like organolithium compounds. This method offers the potential for producing polymers with well-defined molecular weights and narrow dispersity. cmu.edu However, the conditions must be carefully controlled to avoid side reactions involving the ester and the vinyl ether functionalities. The synthesis of block copolymers with other (meth)acrylates is a possible application of this mechanism. cmu.edu
Coordination Polymerization: While less common for this class of monomers, coordination polymerization using specific catalysts, such as organolanthanide complexes, could offer stereocontrol over the polymer backbone. cmu.edu This would be particularly relevant for creating polymers with specific tacticities and, consequently, tailored physical properties. nih.gov
Cationic Polymerization: The electron-rich double bond of the vinyl ether portion of the molecule makes it a prime candidate for cationic polymerization. acs.orgnih.gov Protonic acids or Lewis acids can initiate the polymerization, leading to a poly(vinyl ether) backbone with pendant acrylate groups. Living cationic polymerization techniques could be employed to control the polymer architecture. acs.org
Copolymerization studies with various monomers
Direct copolymerization studies on this compound are not extensively documented. However, based on the extensive research on vinyl ether/acrylate copolymerization, it is possible to predict its behavior. In a radical copolymerization with other acrylate monomers, the acrylate group of this compound would readily incorporate into the growing polymer chain. tandfonline.comradtech.org The reactivity ratios would favor the incorporation of the acrylate over the vinyl ether. radtech.org
Conversely, in a cationic copolymerization with other vinyl ethers, the vinyl ether moiety of the title compound would be the reactive species. This would result in a polymer backbone with pendant methyl prop-2-enoate groups, which could be further functionalized. Hybrid polymerization systems, combining radical and cationic initiation, could lead to the formation of interpenetrating polymer networks (IPNs) with unique properties. tandfonline.com
| Monomer Type | Polymerization Method | Expected Outcome | Potential Properties |
| Acrylates | Radical | Copolymer with acrylate backbone | Adhesion, chemical resistance researchgate.net |
| Vinyl Ethers | Cationic | Copolymer with vinyl ether backbone | Flexibility, impact resistance researchgate.net |
| Styrene | Radical | Statistical or block copolymer | Varied mechanical and thermal properties |
| Diisocyanates | Step-growth | Polyurethane with pendant groups | Elastomeric properties, coatings google.com |
Synthesis of specialty polymers (e.g., cross-linking agents, binders)
The bifunctional nature of this compound makes it a promising candidate for the synthesis of specialty polymers. The presence of two polymerizable double bonds allows it to act as a cross-linking agent in various polymer systems. tandfonline.com For instance, after initial polymerization through its acrylate group, the pendant vinyl ether groups can be subsequently cross-linked via cationic polymerization, leading to thermoset materials. tandfonline.com
As a binder, its ability to copolymerize with a range of monomers would allow for the formulation of adhesives and coatings with tailored adhesion, flexibility, and chemical resistance. The octenyl side chain could also impart hydrophobicity and improve compatibility with certain substrates.
Role as a Synthetic Intermediate in Fine Chemical Production
Enol ethers, a class of compounds to which this compound belongs, are valuable intermediates in organic synthesis. wikipedia.orgunacademy.com The electron-rich double bond is reactive towards a variety of electrophiles.
The compound can potentially be used in:
Diels-Alder Reactions: The vinyl ether moiety can act as a diene or dienophile in cycloaddition reactions to construct complex cyclic systems. wikipedia.org
Claisen Rearrangement: Under thermal or acidic conditions, it could undergo a Claisen rearrangement to form a γ,δ-unsaturated carbonyl compound, a valuable synthetic building block. academie-sciences.fr
Hydrolysis: Acid-catalyzed hydrolysis of the enol ether would yield an aldehyde and an alcohol, providing a route to these functional groups from an alkene.
Michael Additions: The acrylate functionality can act as a Michael acceptor, allowing for the introduction of nucleophiles at the β-position. rsc.org
Utilization in Novel Material Formulations (e.g., coatings, resins, elastomers)
The properties of polymers derived from this compound suggest its utility in a variety of material formulations.
Coatings and Resins: In UV-curable coatings, it can function as a reactive diluent, reducing the viscosity of the formulation while being incorporated into the final polymer network. radtech.orgtechnologypublisher.com The combination of a flexible vinyl ether backbone and a rigid acrylate component can lead to coatings with a good balance of hardness and flexibility. researchgate.net Urethane-functionalized vinyl ethers have been explored for such applications, and a similar approach could be taken with this compound. google.comresearchgate.net
Elastomers: The long, flexible octenyl side chain can lower the glass transition temperature of the resulting polymers, making them suitable for elastomer formulations. Cross-linking through the dual functionalities would lead to the formation of a stable elastomeric network.
| Material Formulation | Potential Role of the Compound | Resulting Properties |
| UV-Curable Coatings | Reactive Diluent, Cross-linker | Low viscosity, rapid curing, good adhesion radtech.orgtechnologypublisher.com |
| Adhesives | Binder, Adhesion Promoter | Tailored flexibility and bonding strength |
| 3D Printing Resins | Monomer, Cross-linker | Tunable mechanical properties |
| Elastomers | Monomer, Plasticizer | Increased flexibility, lower Tg |
Catalytic Applications Involving the Compound (if acting as a ligand or substrate)
While there is no direct evidence of this compound being used as a catalyst itself, its structure suggests potential roles as a ligand or a substrate in catalytic reactions. The oxygen atom of the ether and the carbonyl group of the ester could coordinate to metal centers, making it a bidentate ligand for various transition metal catalysts. Such coordination could influence the stereochemistry or reactivity of catalytic transformations.
As a substrate, it could be involved in various catalytic processes, including:
Hydrosilylation: The vinyl group is susceptible to hydrosilylation, which could be used to introduce silane (B1218182) functionality. researchgate.net
Metathesis: The terminal double bond of the octenyl group could participate in ring-closing or cross-metathesis reactions.
Formal Ene Reaction: Silyl (B83357) enol ethers, which are structurally related, can undergo catalytic formal ene reactions with alkynes. nih.gov
Further research is required to fully explore the potential of this compound in these advanced applications.
Concluding Remarks and Future Research Perspectives
Synthesis Challenges and Opportunities for Sustainable Production
The synthesis of Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate has not been reported. Future research would first need to establish a viable synthetic route. Potential challenges may include stereoselective control of the double bond and prevention of side reactions. Opportunities for sustainable production would depend on the development of an efficient catalytic method utilizing renewable starting materials.
Emerging Areas in Reactivity and Mechanistic Understanding
The reactivity of this compound is completely unexplored. Initial studies would likely focus on the characteristic reactions of the α,β-unsaturated ester and the allylic ether moieties. Mechanistic understanding would require kinetic studies and computational modeling of potential reaction pathways.
Unexplored Biological Activities and Targeted Molecular Design
There is no information on the biological activities of this compound. Future research could involve broad biological screening to identify any potential pharmacological or agricultural applications. Based on initial findings, targeted molecular design could be employed to optimize activity and selectivity.
Advances in Computational Prediction and Experimental Validation
No computational studies on this molecule have been performed. Future work could utilize density functional theory (DFT) and other computational methods to predict its structure, spectroscopic properties, and reactivity. These theoretical predictions would require subsequent experimental validation.
Potential for Disruptive Technologies based on this compound
As a currently unknown chemical entity, any discussion of its potential for disruptive technologies would be purely speculative. The discovery of novel properties or activities would be a prerequisite for envisioning such applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
